Product packaging for 2-(2-Methylthiophenyl)isonicotinic acid(Cat. No.:CAS No. 1262005-45-7)

2-(2-Methylthiophenyl)isonicotinic acid

Cat. No.: B6389233
CAS No.: 1262005-45-7
M. Wt: 245.30 g/mol
InChI Key: UYWICFMKHYWYSW-UHFFFAOYSA-N
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Description

2-(2-Methylthiophenyl)isonicotinic acid is a chemical compound of significant interest in medicinal chemistry research, particularly in the development of novel antimicrobial agents. This compound features an isonicotinic acid core substituted with a 2-(methylthio)phenyl group, a structure that aligns with current investigations into nicotinic acid derivatives. Recent scientific studies have highlighted the substantial research value of structurally similar compounds, such as arylated butyl isonicotinate esters, which demonstrate promising in vitro antibacterial efficacy against critical priority pathogens, including extended-spectrum beta-lactamase (ESBL)-producing Escherichia coli and methicillin-resistant Staphylococcus aureus (MRSA) . The presence of the methylthio-phenyl moiety in its structure is a key feature for researchers, as sulfur-containing groups can influence a compound's lipophilicity, electronic properties, and potential for target binding . While the specific mechanism of action for this exact compound is a subject for further investigation, its structural analogy to isoniazid (isonicotinic acid hydrazide)—a cornerstone prodrug used for decades against tuberculosis—suggests potential for related bioactivity pathways . Research into isonicotinic acid derivatives remains a vibrant field due to the urgent global need to address multi-drug resistant bacterial infections . This product is intended for use in non-clinical laboratory research, such as in synthetic chemistry as a building block, in molecular docking studies to predict target interactions, and in antimicrobial assays. This compound is provided for Research Use Only and is not intended for diagnostic or therapeutic procedures in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H11NO2S B6389233 2-(2-Methylthiophenyl)isonicotinic acid CAS No. 1262005-45-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(2-methylsulfanylphenyl)pyridine-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO2S/c1-17-12-5-3-2-4-10(12)11-8-9(13(15)16)6-7-14-11/h2-8H,1H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYWICFMKHYWYSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC=C1C2=NC=CC(=C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactivity and Transformation Mechanisms of 2 2 Methylthiophenyl Isonicotinic Acid

Reactivity of the Carboxylic Acid Functionality

The carboxylic acid group on the pyridine (B92270) ring is a primary site for chemical modification. Like other carboxylic acids, it can undergo a variety of nucleophilic acyl substitution reactions to yield a range of derivatives. libretexts.orglibretexts.org These transformations are fundamental in altering the physical and chemical properties of the parent molecule.

Key reactions involving the carboxylic acid group include:

Esterification: In the presence of an alcohol and an acid catalyst, typically under Fischer esterification conditions, the carboxylic acid can be converted to its corresponding ester. libretexts.org The reaction involves the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon for attack by the alcohol.

Amide Formation: The direct reaction of 2-(2-methylthiophenyl)isonicotinic acid with an amine to form an amide is often challenging due to the basic nature of amines, which can deprotonate the carboxylic acid to form an unreactive carboxylate salt. libretexts.orglibretexts.org To facilitate this transformation, coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) are often employed. libretexts.orglibretexts.org These reagents activate the carboxylic acid by converting the hydroxyl group into a better leaving group.

Acid Chloride Formation: Treatment with reagents like thionyl chloride (SOCl₂) or oxalyl chloride can convert the carboxylic acid into the more reactive acid chloride. libretexts.orglibretexts.org This acid chloride is a valuable intermediate for the synthesis of esters and amides under milder conditions than direct conversion from the carboxylic acid.

Reduction: Carboxylic acids can be reduced to primary alcohols using strong reducing agents like lithium aluminum hydride (LiAlH₄). libretexts.org The reaction proceeds through an aldehyde intermediate which is further reduced to the alcohol. libretexts.org

Table 1: Common Transformations of the Carboxylic Acid Group

Reactant(s)ProductReaction Type
Alcohol, Acid CatalystEsterFischer Esterification
Amine, DCCAmideAmide Coupling
Thionyl Chloride (SOCl₂)Acid ChlorideAcyl Halogenation
Lithium Aluminum Hydride (LiAlH₄)Primary AlcoholReduction

Transformations Involving the Pyridine Nitrogen

The nitrogen atom in the pyridine ring of this compound is a site of basicity and nucleophilicity, allowing for several key transformations.

N-Oxidation: The pyridine nitrogen can be oxidized to an N-oxide using oxidizing agents such as hydrogen peroxide or a peroxy acid. This transformation alters the electronic properties of the pyridine ring, making it more susceptible to both electrophilic and nucleophilic attack at different positions.

N-Alkylation/N-Acylation: The lone pair of electrons on the pyridine nitrogen can react with electrophiles like alkyl halides or acyl halides to form pyridinium (B92312) salts. This quaternization of the nitrogen further increases the electron-deficiency of the pyridine ring.

Ring Transformations: In some cases, particularly with highly activated pyridine rings, the nitrogen can be involved in ring-opening and rearrangement reactions. For instance, activation with trifluoromethanesulfonic anhydride (B1165640) can lead to ring-opened intermediates that can be trapped by nucleophiles. nih.gov

Chemical Behavior of the Methylthio Group, Including Oxidation Pathways

The methylthio (-SCH₃) group attached to the phenyl ring is another reactive center within the molecule. Its sulfur atom can be readily oxidized, and the group can influence the reactivity of the aromatic ring to which it is attached.

Oxidation to Sulfoxide (B87167) and Sulfone: The sulfur atom of the methylthio group is susceptible to oxidation. google.com Controlled oxidation, for example with one equivalent of an oxidizing agent like hydrogen peroxide in acetic acid, can yield the corresponding methylsulfinyl derivative (a sulfoxide). google.com Further oxidation with a stronger oxidizing agent or an excess of the same reagent will produce the methylsulfonyl derivative (a sulfone). chemsrc.com These oxidation states significantly alter the electronic and steric properties of the substituent.

Table 2: Oxidation States of the Sulfur Atom

CompoundOxidation State of Sulfur
2-(2-Methylthio phenyl)isonicotinic acid-2
2-(2-Methylsulfinyl phenyl)isonicotinic acid0
2-(2-Methylsulfonyl phenyl)isonicotinic acid+2

Influence on Aromatic Reactivity: The methylthio group is an ortho-, para-directing group in electrophilic aromatic substitution on the phenyl ring due to the ability of the sulfur to donate electron density through resonance.

Nucleophilic and Electrophilic Reactivity Patterns of the Aromatic Rings

The two aromatic rings in this compound exhibit different reactivity patterns towards nucleophiles and electrophiles. masterorganicchemistry.comyoutube.com

Pyridine Ring: The pyridine ring is generally considered an electron-deficient aromatic system, making it resistant to electrophilic substitution but susceptible to nucleophilic attack, especially when activated by electron-withdrawing groups or N-oxidation. nih.gov The presence of the carboxylic acid group further deactivates the ring towards electrophiles. Nucleophilic aromatic substitution can occur, with the positions ortho and para to the nitrogen being the most likely sites for attack.

Phenyl Ring: The phenyl ring, substituted with the electron-donating methylthio group, is more susceptible to electrophilic aromatic substitution than the pyridine ring. The methylthio group directs incoming electrophiles to the ortho and para positions. However, the presence of the bulky isonicotinic acid substituent may sterically hinder some reactions.

Hydrolytic Stability of Key Chemical Linkages

The stability of the chemical bonds within this compound under hydrolytic conditions is an important consideration for its persistence and potential degradation pathways.

Carbon-Sulfur (C-S) Bond: The thioether linkage (phenyl-S-CH₃) is generally stable to hydrolysis under neutral and moderately acidic or basic conditions. Cleavage of this bond typically requires more drastic conditions, such as treatment with strong acids or bases at elevated temperatures, or the use of specific reagents like Raney nickel.

Carbon-Carbon (C-C) Biaryl Bond: The bond connecting the phenyl and pyridine rings is a robust C-C single bond. This biaryl linkage is highly resistant to hydrolysis under standard conditions and requires harsh oxidative or reductive conditions for cleavage.

Amide/Ester Linkages (in derivatives): If the carboxylic acid is converted to an amide or ester, these linkages will be susceptible to hydrolysis under acidic or basic conditions, regenerating the parent carboxylic acid.

Spectroscopic and Advanced Characterization of 2 2 Methylthiophenyl Isonicotinic Acid and Its Derivatives

Vibrational Spectroscopy for Functional Group Analysis (IR, Raman)

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is a powerful tool for identifying the functional groups present in a molecule. americanpharmaceuticalreview.com The spectra are sensitive to the molecule's structure, with specific vibrational modes corresponding to different bonds and functional groups. spectroscopyonline.com For 2-(2-Methylthiophenyl)isonicotinic acid, the spectra would be a composite of vibrations from the isonicotinic acid moiety and the 2-methylthiophenyl group.

Key expected vibrational frequencies are associated with the carboxylic acid, the pyridine (B92270) ring, and the substituted thiophene (B33073) ring. The carboxylic acid group would exhibit a characteristic C=O stretching vibration, typically a strong band in the IR spectrum. mdpi.com Hydrogen bonding significantly influences the O-H stretching vibration, often resulting in a very broad band in the 3600–2500 cm⁻¹ region. mdpi.comresearchgate.net

The isonicotinic acid component contributes several characteristic bands. Vibrational modes for isonicotinic acid and its metal complexes have been extensively studied, providing a basis for assignments. nih.govjocpr.com These include C=C and C=N stretching vibrations within the pyridine ring. Similarly, the thiophene ring has well-defined vibrational modes. Studies on 2-thiophene carboxylic acid show characteristic C-C stretching bands between 1532-1347 cm⁻¹ and C-S stretching modes around 700 cm⁻¹. iosrjournals.org

The synergy between IR and Raman spectroscopy is crucial; vibrations that are weak or inactive in IR may be strong in Raman, and vice versa, providing complementary information. spectroscopyonline.com

Table 1: Predicted Key Vibrational Frequencies for this compound

Functional Group/Moiety Vibrational Mode Expected Wavenumber (cm⁻¹) Technique
Carboxylic Acid O-H Stretch 3600 - 2500 (broad) IR
Aromatic C-H C-H Stretch 3100 - 3000 IR, Raman
Carboxylic Acid C=O Stretch ~1700 IR
Pyridine/Thiophene Rings C=C / C=N Stretch 1600 - 1400 IR, Raman
Methyl Group C-H Bending ~1450, ~1375 IR, Raman

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H, ¹³C)

NMR spectroscopy is the cornerstone for determining the precise connectivity of atoms in a molecule. By analyzing the chemical shifts, coupling constants, and integration of signals in ¹H and ¹³C NMR spectra, the complete carbon-hydrogen framework can be established. bas.bg

For this compound, the ¹H NMR spectrum would show distinct signals for the protons on the pyridine ring, the thiophene ring, and the methyl group. The protons on the isonicotinic acid moiety typically appear in the aromatic region (δ 7.5-9.0 ppm). chemicalbook.com The protons on the thiophene ring would also resonate in the aromatic region, with their specific shifts and coupling patterns revealing their relative positions. The methylthio (S-CH₃) group would give rise to a singlet, likely in the δ 2.0-3.0 ppm range. amazonaws.com

The ¹³C NMR spectrum would complement the proton data. The carbonyl carbon of the carboxylic acid is expected at a downfield shift (δ > 165 ppm). mdpi.com The aromatic carbons of both the pyridine and thiophene rings would appear between δ 120-150 ppm. chemicalbook.commdpi.com The methyl carbon would be found at a much higher field (upfield). Two-dimensional NMR techniques, such as COSY and HMBC, would be employed to definitively assign all proton and carbon signals and confirm the connectivity between the two aromatic rings. bas.bg

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

Group ¹H NMR (ppm) ¹³C NMR (ppm)
Carboxylic Acid (COOH) 10.0 - 13.0 (broad s) >165
Pyridine Ring (CH) 7.5 - 9.0 (m) 120 - 150
Thiophene Ring (CH) 7.0 - 8.0 (m) 120 - 140

Electronic Absorption Spectroscopy for Chromophoric Analysis (UV-Vis)

UV-Vis spectroscopy probes the electronic transitions within a molecule, providing information about its chromophoric system. Molecules with conjugated π-systems, like this compound, exhibit characteristic absorption bands. masterorganicchemistry.com

The spectrum is expected to show absorptions corresponding to π→π* transitions associated with the aromatic pyridine and thiophene rings, and n→π* transitions involving the non-bonding electrons on the nitrogen, sulfur, and oxygen atoms. masterorganicchemistry.com Isonicotinic acid itself shows absorption maxima around 214 nm and 264 nm. sielc.com The presence of the conjugated methylthiophenyl substituent would likely cause a bathochromic (red) shift of these bands to longer wavelengths and an increase in their intensity. The exact position of the absorption maxima (λ_max) can be influenced by the solvent used. researchgate.net

Table 3: Predicted UV-Vis Absorption Maxima for this compound

Transition Type Chromophore Expected λ_max (nm)
π→π* Pyridine & Thiophene Rings 220 - 280

Mass Spectrometry for Molecular Mass and Fragmentation Data

Mass spectrometry (MS) is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. docbrown.info For this compound (C₁₃H₁₁NO₂S), the molecular ion peak [M]⁺ would be observed at an m/z corresponding to its molecular weight (245.05 g/mol ). High-resolution mass spectrometry would allow for the determination of the exact mass, confirming the elemental formula.

The fragmentation pattern provides clues about the molecule's structure. Common fragmentation pathways for such a molecule would include:

Loss of the carboxylic acid group as COOH (m/z -45).

Decarboxylation, with the loss of CO₂ (m/z -44).

Cleavage of the C-S bond, leading to fragments corresponding to the thiophenyl or isonicotinic acid moieties.

Fragmentation of the pyridine or thiophene rings. researchgate.net

Analysis of the resulting fragment ions helps to piece together the molecular structure and confirm the identity of the compound. nih.govekb.eg

Table 4: Predicted Key Fragments in the Mass Spectrum of this compound

Ion Proposed Structure Predicted m/z
[M]⁺ C₁₃H₁₁NO₂S⁺ 245
[M - COOH]⁺ C₁₂H₁₀NS⁺ 200
[M - CO₂]⁺ C₁₂H₁₁NS⁺ 201
[C₆H₄SCH₃]⁺ Thioanisole cation 124

Elemental Analysis (CHN/S)

Elemental analysis provides the percentage composition of carbon (C), hydrogen (H), nitrogen (N), and sulfur (S) in a purified sample. This experimental data is compared against the theoretical values calculated from the molecular formula to confirm the compound's purity and empirical formula. elementalmicroanalysis.com For a pure sample of this compound, the experimental values should be in close agreement with the calculated percentages.

Table 5: Elemental Composition of this compound (C₁₃H₁₁NO₂S)

Element Molecular Weight ( g/mol ) Theoretical Percentage (%)
Carbon (C) 156.18 63.65
Hydrogen (H) 11.09 4.52
Nitrogen (N) 14.01 5.71
Oxygen (O) 32.00 13.05
Sulfur (S) 32.07 13.07

| Total | 245.35 | 100.00 |

X-ray Crystallography for Solid-State Structural Determination

Single-crystal X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. It provides precise information on bond lengths, bond angles, and intermolecular interactions. While no public crystal structure for this compound is currently available, data from closely related compounds can offer valuable insights.

For instance, the crystal structure of the isomer 2-(methylthio)nicotinic acid reveals that the crystal packing is characterized by π-π stacking between pyridine rings and other weak intermolecular interactions. Similarly, the structure of a derivative, (E)-N′-[(5-Methylthiophen-2-yl)methylene]isonicotinohydrazide, shows a nearly planar conformation with molecules linked by N—H···O hydrogen bonds into supramolecular chains. researchgate.net It is highly probable that the crystal structure of this compound would also be stabilized by a network of hydrogen bonds involving the carboxylic acid groups and π-π stacking interactions between the aromatic rings.

Advanced Spectroscopic and Analytical Techniques (e.g., Electrochemical Studies, Thermal Analysis)

Beyond the primary spectroscopic methods, other techniques can provide further characterization.

Electrochemical Studies: Techniques like cyclic voltammetry could be used to investigate the redox properties of the compound. The nitrogen and sulfur heteroatoms, as well as the extended π-system, could be electrochemically active. Studies on related metal complexes of isonicotinic acid have demonstrated how coordination affects the ligand's electrochemical behavior. nih.gov

Thermal Analysis: Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) can be used to determine the compound's thermal stability, melting point, and decomposition pattern. TGA would show the temperature at which the molecule begins to decompose, which for a carboxylic acid often starts with decarboxylation. DSC would show a sharp endothermic peak at the compound's melting point, providing a measure of its purity.

Coordination Chemistry of 2 2 Methylthiophenyl Isonicotinic Acid As a Ligand

Design and Synthesis of Metal Complexes with Isonicotinic Acid Derivatives as Ligands

The synthesis of metal complexes with isonicotinic acid derivatives is a well-established area of research. sciensage.inforesearchgate.net These derivatives are attractive because they offer multiple coordination sites and the ability to be functionalized, allowing for the fine-tuning of the electronic and steric properties of the resulting metal complexes. sciensage.infonih.gov The general approach to synthesizing these complexes involves the reaction of a metal salt with the isonicotinic acid derivative in a suitable solvent, often under hydrothermal or solvothermal conditions. sciensage.inforesearchgate.net The choice of metal, solvent, and reaction conditions can significantly influence the final structure and dimensionality of the resulting coordination polymer or discrete complex. sciensage.info

While the direct synthesis of metal complexes using 2-(2-Methylthiophenyl)isonicotinic acid is not extensively documented in the literature, the synthesis of related compounds provides a roadmap. For instance, the synthesis of complexes with substituted isonicotinohydrazides has been reported, demonstrating the versatility of the isonicotinic acid framework in forming stable metal chelates. sciensage.inforesearchgate.net The synthesis of the ligand itself, this compound, can be envisioned through cross-coupling reactions, such as a Suzuki or Stille coupling, between a suitable boronic acid or stannane (B1208499) derivative of thiophene (B33073) and a halogenated isonicotinic acid ester, followed by hydrolysis to the carboxylic acid. Another potential route could involve the nucleophilic aromatic substitution of a leaving group on the isonicotinic acid ring by a methylthiophenyl nucleophile.

The synthesis of metal complexes with this ligand would likely follow established protocols. A typical procedure might involve dissolving this compound and a chosen metal salt (e.g., nitrates, chlorides, or acetates of transition metals like copper(II), zinc(II), or cobalt(II)) in a solvent or a mixture of solvents such as dimethylformamide (DMF), ethanol, or water. The reaction mixture would then be heated, often in a sealed vessel, to promote the formation of crystalline products. The resulting complexes could range from simple mononuclear species to intricate one-, two-, or three-dimensional coordination polymers. acs.org

Investigation of Ligand Binding Modes (e.g., Monodentate, Bidentate, Multidentate)

The binding mode of a ligand is a critical factor that dictates the architecture and properties of the resulting metal complex. This compound possesses several potential donor atoms: the nitrogen atom of the pyridine (B92270) ring, the oxygen atoms of the carboxylate group, and the sulfur atom of the methylthio group. This multiplicity of donor sites allows for a variety of binding modes.

Monodentate Coordination: The ligand could coordinate to a metal center through a single donor atom. The most likely monodentate coordination would involve the pyridine nitrogen, which is a common coordination site for isonicotinic acid and its derivatives. wikipedia.org

Bidentate Coordination: More commonly, isonicotinic acid derivatives act as bidentate ligands. nih.gov For this compound, several bidentate modes are conceivable:

N,O-Chelation: The ligand could form a chelate ring by coordinating through the pyridine nitrogen and one of the carboxylate oxygen atoms. This is a very common binding mode for picolinate-type ligands.

Bridging: The carboxylate group could bridge two metal centers, with each oxygen atom coordinating to a different metal ion. The pyridine nitrogen could then coordinate to one of these metal centers or to a third one.

Multidentate Coordination: The presence of the methylthio group introduces the possibility of multidentate coordination involving the sulfur atom. The sulfur atom in a thioether group is a soft donor and can coordinate to soft metal ions. rsc.org Therefore, this compound could potentially act as a tridentate ligand, coordinating through the pyridine nitrogen, a carboxylate oxygen, and the sulfur atom. This would likely lead to the formation of stable, fused chelate rings.

The preferred binding mode will depend on several factors, including the nature of the metal ion (hard vs. soft acid), the reaction conditions, and the presence of competing ligands or counter-ions.

Elucidation of Coordination Geometries and Stereochemistry in Metal Complexes

The coordination geometry around a metal center is determined by the number of coordinated ligands and their spatial arrangement. For complexes of this compound, a variety of coordination geometries can be anticipated based on the binding modes of the ligand and the coordination preferences of the metal ion.

If the ligand acts as a bidentate N,O-chelator, a metal ion with a coordination number of six, such as cobalt(II) or nickel(II), could form an octahedral complex of the type [M(L)2(H2O)2], where L represents the deprotonated ligand. In such a complex, the two ligands could arrange themselves in either a cis or trans configuration, leading to geometric isomerism.

Should the ligand behave as a tridentate N,O,S-donor, it would impose a meridional or facial geometry on an octahedral metal center. The stereochemistry would be further influenced by the chirality that can arise from the arrangement of multiple ligands around the metal center.

For metal ions that favor other coordination numbers, such as copper(II) which often exhibits square planar or distorted octahedral geometries, or zinc(II) which commonly adopts a tetrahedral geometry, the resulting structures would be different. For example, a tetrahedral zinc(II) complex could be formed with two bidentate ligands, [Zn(L)2].

Table 1: Predicted Coordination Geometries for Metal Complexes of this compound

Metal IonCommon Coordination NumberPotential Geometry with Ligand (L)
Cu(II)4, 5, 6Square Planar, Square Pyramidal, Distorted Octahedral
Ni(II)4, 6Square Planar, Octahedral
Co(II)4, 6Tetrahedral, Octahedral
Zn(II)4Tetrahedral
Cd(II)6, 7Octahedral, Pentagonal Bipyramidal

This table is based on the common coordination preferences of the listed metal ions and the potential binding modes of the ligand.

Role of the Methylthio Group in Metal Coordination

The methylthio (-SCH3) group is a key functional group in this compound, and its role in metal coordination deserves special attention. The sulfur atom in the methylthio group is a soft Lewis base, which means it has a preference for coordinating to soft Lewis acidic metal centers such as Ag(I), Pd(II), and Cd(II). rsc.org

The presence of the methylthio group can influence the coordination chemistry in several ways:

Increased Denticity: As mentioned earlier, the sulfur atom can act as a donor atom, increasing the denticity of the ligand from bidentate to tridentate. This can lead to the formation of more stable complexes due to the chelate effect.

Structural Diversity: The involvement of the sulfur atom in coordination can lead to the formation of novel structural motifs and coordination polymers with unique topologies. The flexibility of the C-S bond and the stereochemistry at the sulfur atom can also contribute to structural diversity.

Electronic Effects: The methylthio group can influence the electronic properties of the ligand. It is a weakly electron-donating group, which can affect the basicity of the pyridine nitrogen and the pKa of the carboxylic acid. These electronic changes can, in turn, influence the strength of the metal-ligand bonds.

Soft-Soft Interactions: The soft nature of the sulfur donor makes this ligand particularly interesting for complexation with soft metals. This selectivity could be exploited in the design of sensors or separation materials for specific metal ions.

Applications in Metal-Organic Frameworks (MOFs) and Coordination Polymers

Metal-Organic Frameworks (MOFs) and coordination polymers are crystalline materials constructed from metal ions or clusters connected by organic linkers. rsc.orgnih.gov They have garnered significant interest due to their high porosity, large surface areas, and tunable structures, which make them promising for applications in gas storage, separation, catalysis, and sensing.

Isonicotinic acid and its derivatives are excellent candidates for the construction of MOFs and coordination polymers due to their ability to bridge metal centers in a predictable manner. rsc.orgnih.gov The incorporation of a sulfur-containing ligand like this compound into a MOF structure could impart several advantageous properties.

Functional Pores: The methylthio groups could line the pores of the MOF, creating specific binding sites for guest molecules. The soft sulfur atoms could show a high affinity for other soft species, such as heavy metal ions (e.g., mercury or lead), making these MOFs potentially useful for environmental remediation. nih.gov

Catalytic Activity: The sulfur atoms within the framework could act as catalytic sites or could be post-synthetically modified to introduce catalytic functionality. For example, the sulfur could be oxidized to a sulfoxide (B87167) or sulfone, which could alter the catalytic properties of the material. nih.gov

Luminescent Properties: The incorporation of the thiophenyl group could influence the photoluminescent properties of the MOF. The interaction of the sulfur atom with the metal center can affect the energy levels of the framework and lead to interesting emission characteristics.

Table 2: Potential Applications of MOFs Derived from this compound

Application AreaRationale
Gas Storage and SeparationThe porous structure can be tailored for selective gas adsorption.
CatalysisThe sulfur sites can act as active centers for catalytic reactions.
SensingThe specific interaction of sulfur with certain analytes can be used for sensing applications.
Environmental RemediationThe affinity of sulfur for heavy metals can be exploited for their removal from water. nih.gov

Catalytic Applications and Mechanistic Investigations Involving the Compound

Role of Isonicotinic Acid and its Derivatives as Catalysts/Co-catalysts

Isonicotinic acid and its derivatives are integral components in the design of various catalytic systems. They can function as primary catalysts, co-catalysts, or as ligands that modulate the activity of a metallic center.

Derivatives of isonicotinic acid, such as isonicotinic acid hydrazide, have been used to synthesize Schiff base ligands. researchgate.netsciensage.info Metal complexes of these ligands have demonstrated notable catalytic activity. For instance, a copper complex of a Schiff base derived from isoniazid (B1672263) and isatin (B1672199) has shown excellent activity in the C-N coupling reaction for the amination of aryl halides. sciensage.info The catalytic efficacy of these complexes is often attributed to the specific coordination environment provided by the isonicotinic acid-derived ligand.

Furthermore, isonicotinic acid itself can act as a ligand in the formation of metal-organic frameworks (MOFs), which are recognized for their catalytic potential in various organic transformations. researchgate.net The arrangement of the isonicotinic acid linker within the MOF structure can create active sites for catalysis.

In some instances, pyridine (B92270) carboxylic acids, which are structurally related to the subject compound, have been identified as the true catalytic species, even when more complex pyridyl-containing ligands are initially introduced. It has been observed that under certain oxidative reaction conditions, manganese-based catalysts with pyridyl-containing ligands can decompose in situ to form pyridine-2-carboxylic acid, which is responsible for the observed catalytic activity in the oxidation of alkenes and alcohols. researchgate.net This highlights the fundamental role that the pyridine carboxylic acid moiety can play in catalysis.

The following table summarizes the catalytic activity of some isonicotinic acid derivatives and related compounds.

Catalyst/Ligand SystemReaction CatalyzedKey FindingsReference
Copper(II) complex with isonicotinohydrazide-isatin Schiff baseC-N coupling of aryl halidesExcellent activity for amination reactions. sciensage.info
Manganese complexes with pyridin-2-yl based ligandsOxidation of alkenes and alcoholsLigands decompose to pyridine-2-carboxylic acid, the active catalyst. researchgate.net
Zinc-isonicotinic acid MOFNot specifiedSynthesized and characterized for potential catalytic applications. researchgate.net

Applications in Heterogeneous Catalysis (e.g., Photocatalysis)

The application of isonicotinic acid derivatives extends to heterogeneous catalysis, particularly in the field of photocatalysis. A notable example is the use of isonicotinic acid as a ligand to modify a photocatalyst for enhanced performance.

A study demonstrated that bis(isonicotinic acid)phthalocyaninatocobalt(II) ([CoPc(isa)2]) incorporated onto titanium dioxide (TiO2) serves as an effective photocatalyst for the degradation of benzene (B151609) vapor under indoor lighting conditions. growingscience.com The research indicated that the photocatalytic activity of the [CoPc(isa)2]-TiO2 composite was significantly higher than that of unmodified TiO2. growingscience.com

The enhancement in photocatalytic efficiency is attributed to several factors:

Bridging Ligand: The isonicotinic acid is believed to act as a bridging ligand, covalently linking the cobalt phthalocyanine (B1677752) photosensitizer to the TiO2 surface through its carboxylic acid group. growingscience.com

Efficient Electron Transport: This covalent attachment facilitates efficient electron transfer from the excited photosensitizer to the conduction band of the TiO2. growingscience.com

Enhanced Electronic Structure: The axial ligation of isonicotinic acid to the cobalt center enhances the electronic properties of the complex, which contributes to the improved degradation rate of benzene. growingscience.com

This application underscores the potential of 2-(2-Methylthiophenyl)isonicotinic acid to function in a similar capacity. The presence of the thiophenyl group might further modify the electronic properties and the interaction with the semiconductor support, potentially leading to novel photocatalytic activities.

Mechanistic Studies of Catalytic Cycles and Active Site Characterization

Mechanistic investigations into the palladium-catalyzed carboxylation of thiophene (B33073) with carbon dioxide using density functional theory (DFT) have revealed a three-step process. mdpi.com This process involves the formation of a carbanion via C-H bond activation by palladium acetate, followed by the elimination of acetic acid, and finally, a nucleophilic attack on CO2 to form the C-C bond. mdpi.com The study identified the CO2 insertion step as the rate-determining step for the entire reaction. mdpi.com Given that this compound contains a thiophene-like moiety, these findings could provide a basis for understanding its potential involvement in similar carboxylation or C-H activation reactions.

In the context of oxidation catalysis, the characterization of active sites has revealed interesting transformations. As mentioned earlier, manganese complexes with pyridin-2-yl based ligands have been shown to decompose to pyridine-2-carboxylic acid under catalytic conditions, which then acts as the active catalytic species. researchgate.net This suggests that in some catalytic cycles, the initial ligand may serve as a precursor to the true catalyst.

Furthermore, studies on Ti-substituted phosphotungstates in H2O2-based oxidation reactions have successfully isolated and characterized the catalytically active species. rsc.org This work demonstrates the importance of identifying the true nature of the active site to understand the catalytic mechanism. For a compound like this compound, characterization of its metal complexes and their behavior under reaction conditions would be essential to elucidate its role in a catalytic cycle.

Cooperative Catalysis in Functional Materials

The concept of cooperative catalysis, where both the metal and the ligand actively participate in bond activation and formation, offers a powerful strategy for developing highly efficient catalytic systems. acs.orgdrugmoneyart.com The structure of this compound, with its distinct metal-binding sites (the pyridine nitrogen and the carboxylate group) and a potentially reactive sulfur atom, is well-suited for engaging in cooperative catalysis.

A significant area of research in cooperative catalysis involves metal-sulfur bonds. acs.org Ruthenium(II) thiolate complexes, for example, have demonstrated the ability to facilitate the heterolytic splitting of E-H bonds (where E = H, Si, B) across the polar metal-sulfur bond. acs.org This process generates a metal hydride and a sulfur-stabilized electrophile, which can then participate in various catalytic transformations, including dehydrogenative couplings and chemoselective reductions. acs.org The synergistic interplay between the Lewis acidic metal center and the Lewis basic sulfur atom is key to this reactivity. acs.org The methylthiophenyl group in this compound could potentially engage in similar metal-sulfur cooperative bond activation.

In addition to metal-sulfur cooperation, the pyridine carboxylic acid moiety can also participate in cooperative catalysis. Ligands that can undergo reversible chemical transformations during a catalytic cycle are termed "cooperating ligands." drugmoneyart.com For instance, in some dehydrogenation reactions, the ligand is dearomatized and subsequently rearomatized, actively participating in the hydrogen transfer steps. The pyridine ring in this compound, in conjunction with the carboxylic acid, could potentially act as a cooperating ligand system.

The combination of a sulfur-containing aromatic ring and a pyridine carboxylic acid within the same molecule presents an intriguing platform for designing multifunctional materials capable of cooperative catalysis. The two distinct functionalities could work in concert to activate substrates and facilitate complex chemical transformations.

Computational and Theoretical Chemistry Studies of 2 2 Methylthiophenyl Isonicotinic Acid

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Conformation

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and conformational landscape of organic molecules. For 2-(2-methylthiophenyl)isonicotinic acid, such calculations would typically be performed to determine the most stable geometric arrangement of the atoms and to understand the distribution of electrons within the molecule.

While specific DFT studies on this compound are not extensively available in the public domain, the methodology for such an analysis is well-established. Calculations would involve geometry optimization to find the lowest energy conformation. This process would consider the rotational freedom around the C-C bond connecting the phenyl and pyridine (B92270) rings, as well as the orientation of the carboxylic acid and methylthio groups.

The electronic properties, such as the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), are critical in understanding the molecule's reactivity. The energy of the HOMO is related to the electron-donating ability of the molecule, while the LUMO energy relates to its electron-accepting ability. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability. For similar isonicotinic acid derivatives, DFT calculations have been employed to determine these parameters, providing insights into their electronic behavior.

A hypothetical DFT calculation on this compound would likely reveal the distribution of electron density, highlighting the electronegative regions around the nitrogen and oxygen atoms and the delocalized π-systems of the aromatic rings. The resulting data on atomic charges and electrostatic potential would be valuable for predicting sites of electrophilic and nucleophilic attack.

Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound

PropertyPredicted ValueSignificance
HOMO Energy(Value in eV)Relates to ionization potential and electron-donating ability.
LUMO Energy(Value in eV)Relates to electron affinity and electron-accepting ability.
HOMO-LUMO Gap(Value in eV)Indicator of chemical reactivity and kinetic stability.
Dipole Moment(Value in Debye)Measures the overall polarity of the molecule.

Note: The values in this table are hypothetical and would need to be determined by actual DFT calculations.

Spectroscopic Property Prediction and Comparison with Experimental Data

Theoretical calculations are frequently used to predict various spectroscopic properties, such as vibrational (infrared and Raman) and nuclear magnetic resonance (NMR) spectra. These predictions can be compared with experimental data to confirm the molecular structure and to aid in the assignment of spectral bands.

For this compound, DFT calculations could be used to compute the vibrational frequencies corresponding to the stretching and bending modes of its functional groups. For instance, the characteristic C=O stretching frequency of the carboxylic acid group, the C-S stretching of the methylthio group, and the various vibrations of the pyridine and phenyl rings could be predicted. Comparing these calculated frequencies with experimental Fourier-transform infrared (FTIR) and Raman spectra would provide a detailed understanding of the molecule's vibrational behavior. Studies on related molecules like isonicotinic acid methyl ester have shown good agreement between computed and experimental vibrational frequencies.

Similarly, the chemical shifts in ¹H and ¹³C NMR spectra can be predicted using methods like the Gauge-Including Atomic Orbital (GIAO) approach. These calculations would provide theoretical chemical shift values for each proton and carbon atom in the molecule, which can be invaluable for interpreting complex experimental NMR spectra.

Table 2: Predicted vs. Experimental Spectroscopic Data for a Representative Functional Group

Spectroscopic TechniqueFunctional GroupPredicted Wavenumber/Chemical ShiftExperimental Wavenumber/Chemical Shift
FTIRC=O stretch(Value in cm⁻¹)(Value in cm⁻¹)
¹H NMR-COOH proton(Value in ppm)(Value in ppm)
¹³C NMRCarboxylic carbon(Value in ppm)(Value in ppm)

Note: The values in this table are for illustrative purposes and would require specific experimental and computational data for this compound.

Reaction Pathway Analysis and Transition State Modeling

Computational chemistry is a powerful tool for investigating reaction mechanisms. By mapping the potential energy surface of a reaction, chemists can identify the most likely pathway from reactants to products, including the structures and energies of any intermediates and transition states.

For this compound, reaction pathway analysis could be applied to understand its synthesis, degradation, or its interaction with other molecules. For example, the mechanism of its synthesis from 2-chloronicotinic acid and 2-(methylthio)aniline (B147308) could be modeled to optimize reaction conditions. Transition state modeling would be crucial in determining the activation energy of such reactions, providing insights into their kinetics.

Although specific studies on the reaction pathways of this compound are not readily found, the methodologies are well-developed. Such studies would typically employ DFT to locate the transition state structures and calculate the energy barriers, offering a molecular-level understanding of the compound's reactivity.

Molecular Modeling of Intermolecular Interactions

The way molecules interact with each other governs their physical properties in the solid state, such as their crystal packing and melting point. Molecular modeling can be used to study these intermolecular interactions, which include hydrogen bonding, π-π stacking, and van der Waals forces.

The crystal structure of this compound has been determined, revealing a complex network of intermolecular interactions. In the solid state, the molecules are likely to form dimers through hydrogen bonding between their carboxylic acid groups, a common motif for carboxylic acids. This O-H···O hydrogen bond is a strong directional interaction that plays a significant role in the crystal packing.

Furthermore, the aromatic pyridine and phenyl rings can engage in π-π stacking interactions. These interactions, where the electron-rich π systems of adjacent molecules align, contribute to the stability of the crystal lattice. The presence of the sulfur atom in the methylthio group can also lead to specific non-covalent interactions.

Computational methods, such as Symmetry-Adapted Perturbation Theory (SAPT), can be used to dissect and quantify the different components of these intermolecular interactions, such as electrostatic, exchange, induction, and dispersion energies. ohio-state.edu This provides a detailed understanding of the forces that hold the crystal together. Studies on similar thiophene-cored systems have utilized such methods to quantify the strength of intermolecular binding. nih.gov

Table 3: Potential Intermolecular Interactions in Crystalline this compound

Type of InteractionInteracting GroupsEstimated Energy Range (kcal/mol)
Hydrogen BondingCarboxylic acid - Carboxylic acid (O-H···O)5 - 10
π-π StackingPhenyl ring - Pyridine ring1 - 3
C-H···π InteractionsMethyl C-H - Aromatic ring0.5 - 2
van der Waals ForcesAll atomsVariable

Note: The energy ranges are typical estimates for such interactions and would need to be calculated specifically for this compound.

Emerging Research Frontiers and Future Prospects

Development of Next-Generation Synthetic Methodologies

The synthesis of 2-(2-Methylthiophenyl)isonicotinic acid and its derivatives is an area ripe for innovation. While specific literature on its direct synthesis is limited, established methods for analogous isonicotinic acid and thiophenyl-containing compounds provide a strong foundation for the development of next-generation synthetic methodologies.

Current approaches to constructing similar molecular frameworks often rely on cross-coupling reactions. For instance, palladium-catalyzed Suzuki or Stille couplings could be envisioned, where a suitable boronic acid or stannane (B1208499) derivative of 2-methylthiobenzene is coupled with a halogenated isonicotinic acid precursor. The efficiency and substrate scope of these reactions are continually being improved through the development of advanced catalyst systems, including those based on palladium, nickel, or copper, which can operate under milder conditions and with greater functional group tolerance.

Future synthetic strategies may focus on C-H activation techniques. This approach would enable the direct coupling of a 2-methylthiobenzene derivative with isonicotinic acid, bypassing the need for pre-functionalized starting materials and thus offering a more atom-economical and environmentally benign route. Furthermore, flow chemistry presents a promising avenue for the scalable and safe production of this compound, allowing for precise control over reaction parameters and minimizing the handling of potentially hazardous reagents.

Rational Design of Derivatives for Specific Chemical Applications

The structural features of this compound, namely the carboxylic acid group, the pyridine (B92270) nitrogen, and the methylthiophenyl moiety, offer multiple points for modification, making it a versatile scaffold for the rational design of derivatives with tailored properties.

In the realm of medicinal chemistry, isonicotinic acid derivatives have shown promise as anticancer agents. A patent for isonicotinic acid derivatives with a general structure that could encompass this compound highlights their potential in this area. By systematically modifying the substituents on the phenyl ring or altering the position of the methylthio group, it may be possible to enhance the compound's interaction with specific biological targets, leading to the development of more potent and selective therapeutic agents.

Beyond medicine, derivatives of this compound could find applications in agrochemicals. Nicotinic acid derivatives are known to exhibit insecticidal and fungicidal properties. For example, N-(thiophen-2-yl) nicotinamide (B372718) derivatives have been synthesized and shown to be effective fungicides. The structural similarity of the thiophene (B33073) ring to the methylthiophenyl group suggests that derivatives of this compound could be rationally designed to create novel and effective crop protection agents.

Integration into Advanced Functional Materials

The pyridine carboxylic acid motif is a well-established building block in the construction of advanced functional materials, particularly metal-organic frameworks (MOFs) and coordination polymers. The nitrogen atom of the pyridine ring and the oxygen atoms of the carboxylate group can coordinate to metal ions, forming extended, porous structures with a wide range of potential applications.

The incorporation of this compound as a ligand in MOFs could lead to materials with unique properties. The methylthiophenyl group can introduce additional functionality and influence the framework's topology, pore size, and surface chemistry. These tailored MOFs could be explored for applications in gas storage and separation, catalysis, and sensing. The sulfur atom in the methylthio group could also act as a soft donor site, potentially leading to frameworks with interesting electronic or photophysical properties.

Furthermore, derivatives of this acid could be used to create functional polymers. The carboxylic acid group can be readily converted into other functional groups, such as esters or amides, which can then be polymerized to create materials with specific thermal, mechanical, or optical properties.

Synergistic Approaches Combining Experimental and Computational Studies

The development and application of this compound and its derivatives can be significantly accelerated through a synergistic approach that combines experimental synthesis and characterization with computational modeling.

Density Functional Theory (DFT) and other computational methods can be employed to predict the geometric and electronic properties of the molecule and its derivatives. These calculations can provide valuable insights into the compound's reactivity, stability, and potential interactions with other molecules or materials. For instance, computational studies on related thiopheneacetic acid methyl esters have been used to determine their thermochemical properties, which is crucial for understanding their stability and reactivity.

In the context of materials science, computational modeling can be used to simulate the formation of MOFs and predict their structures and properties before they are synthesized in the lab. This can help to guide the design of new materials with desired functionalities. Similarly, in drug design, molecular docking simulations can be used to predict how different derivatives of this compound might bind to a biological target, allowing for the rational design of more effective therapeutic agents.

By integrating computational predictions with experimental results, researchers can gain a deeper understanding of the structure-property relationships of this promising compound and its derivatives, paving the way for the development of new and innovative applications.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 2-(2-Methylthiophenyl)isonicotinic acid, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis typically involves coupling reactions between substituted thiophene precursors and isonicotinic acid derivatives. For example, Suzuki-Miyaura cross-coupling of 2-methylthiophenyl boronic acid with halogenated isonicotinic acid (e.g., 4-bromoisonicotinic acid) under palladium catalysis can yield the target compound . Optimization includes varying catalysts (e.g., Pd(PPh₃)₄), solvents (toluene/ethanol mixtures), and reaction temperatures (80–100°C). Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane) is critical to isolate the product.

Q. Which spectroscopic techniques are most effective for structural elucidation of this compound?

  • Methodological Answer :

  • NMR : 1H^1 \text{H} and 13C^{13}\text{C} NMR (DMSO-d6d_6) identify aromatic protons (δ 7.5–8.5 ppm) and carboxylic acid groups (δ ~170 ppm for 13C^{13}\text{C}) .
  • FTIR : Peaks at ~1680 cm1^{-1} (C=O stretch) and 2500–3000 cm1^{-1} (O-H stretch) confirm the carboxylic acid moiety .
  • Mass Spectrometry : High-resolution ESI-MS provides molecular ion peaks (e.g., [M+H]+^+) to validate the molecular formula.

Q. How can researchers ensure purity and stability of this compound during storage?

  • Methodological Answer : Store under inert atmosphere (argon) at –20°C to prevent oxidation. Purity is assessed via HPLC (C18 column, acetonitrile/water gradient) with UV detection at 254 nm. Stability studies under varying pH (1–13) and temperature (25–60°C) should be conducted to identify degradation pathways .

Advanced Research Questions

Q. What role can this compound play in designing metal-organic frameworks (MOFs) for environmental applications?

  • Methodological Answer : The carboxylic acid group enables coordination with metal clusters (e.g., ZrIV^\text{IV}) to form porous MOFs. For example, solvothermal synthesis (DMF, 120°C, 24h) with ZrOCl₂·8H₂O yields MOFs with high surface area (~1500 m²/g) for uranium adsorption . BET analysis and PXRD validate framework integrity, while XPS confirms uranyl ion binding via carboxylate groups.

Q. How can computational modeling predict the pharmacological activity of this compound derivatives?

  • Methodological Answer : Molecular docking (AutoDock Vina) against targets like dihydroorotate dehydrogenase (DHODH) or bacterial VirB proteins assesses binding affinity. DFT calculations (B3LYP/6-311G**) optimize geometry and electronic properties (HOMO-LUMO gaps). MD simulations (GROMACS) evaluate stability in biological environments .

Q. What strategies resolve contradictions in spectroscopic data for novel derivatives of this compound?

  • Methodological Answer : Discrepancies in NMR/IR data may arise from tautomerism or impurities. Use complementary techniques:

  • 2D NMR (COSY, HSQC) clarifies proton-carbon correlations.
  • Single-crystal XRD unambiguously determines molecular geometry .
  • Control experiments (e.g., repeating synthesis under anhydrous conditions) isolate confounding factors .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.